1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate

Description

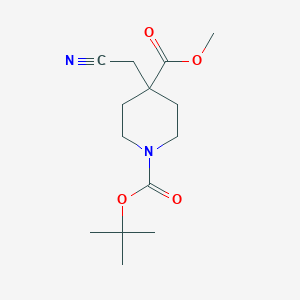

Chemical Structure and Properties 1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate (CAS: 495414-81-8) is a piperidine-based compound with a molecular formula of C₁₅H₂₄N₂O₄ and a molecular weight of 296.37 g/mol . Its structure features a tert-butyl carbamate group at position 1, a methyl ester at position 4, and a cyanomethyl substituent on the piperidine ring (Figure 1). This compound is typically synthesized via alkylation or nucleophilic substitution reactions, as evidenced by its use in PROTAC development and kinase inhibitor research .

Key Applications The compound serves as an intermediate in medicinal chemistry, particularly in the synthesis of small-molecule inhibitors targeting oncogenic proteins like KRAS and LIM kinases. Its cyanomethyl group enhances electrophilicity, enabling covalent binding to cysteine residues in target proteins .

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4/c1-13(2,3)20-12(18)16-9-6-14(5-8-15,7-10-16)11(17)19-4/h5-7,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRMOFVFJWSNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed α-Arylation of Esters

A key synthetic step involves the palladium-catalyzed α-arylation of ester substrates under basic conditions to form 4-substituted piperidine derivatives, which can be further functionalized to introduce the cyanomethyl group.

- Starting from 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate, the α-arylation is typically performed with aryl or heteroaryl bromides in the presence of Pd2(dba)3 and bulky phosphine ligands such as P(t-Bu)3 in toluene solvent.

- This method provides a concise route to 4-substituted piperidine esters, which can be modified to introduce the cyanomethyl substituent.

Representative procedure excerpt:

| Reagent | Amount | Role |

|---|---|---|

| 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate | 430 mg (1.77 mmol) | Starting material |

| 2-bromo-5-methylpyridine | 152 mg (0.88 mmol) | Arylation partner |

| Pd2(dba)3 | 32 mg (0.035 mmol) | Palladium catalyst |

| P(t-Bu)3 (1.0 M in toluene) | 0.070 mL (0.07 mmol) | Ligand |

| Toluene | 3 mL | Solvent |

Reaction conditions are generally mild and yield high purity products suitable for further cyanomethylation.

Cyanomethyl Group Introduction via Dehydration and Substitution

The cyanomethyl substituent (–CH2CN) at the 4-position is introduced through dehydration of amide precursors or substitution reactions involving cyano-containing reagents.

- A notable method for preparing 4-cyanopiperidine derivatives involves dehydration of isonipecotamide using phosphorus oxychloride or thionyl chloride in aprotic solvents such as n-propyl acetate, followed by pH adjustment and protection steps.

- The reaction sequence includes:

- Dehydration of isonipecotamide to form 4-cyanopiperidine hydrochloride.

- Protection of the amine group with di-tert-butyl dicarbonate to form the Boc-protected intermediate.

- Extraction and purification by chromatography.

- Final deprotection or functionalization steps as required.

This method achieves high yield and purity, with the 4-cyanopiperidine hydrochloride isolated as a solid by filtration and washing.

Protection and Esterification Steps

- The piperidine nitrogen is protected as a tert-butyl carbamate (Boc group).

- The carboxyl groups are esterified as methyl and tert-butyl esters, providing stability and solubility advantages.

- Stock solutions of the compound are prepared in solvents like DMSO, PEG300, Tween 80, and corn oil for in vivo formulation studies.

Stock Solution Preparation Data

The solubility and formulation data are critical for handling and application in biological assays. The following table summarizes stock solution preparation volumes for different concentrations and quantities of the compound:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 3.5418 | 17.7091 | 35.4183 |

| 5 mM Solution Volume (mL) | 0.7084 | 3.5418 | 7.0837 |

| 10 mM Solution Volume (mL) | 0.3542 | 1.7709 | 3.5418 |

Note: Preparation involves dissolving the compound in DMSO to form a master solution, followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil, ensuring clarity at each step by vortexing, ultrasound, or gentle heating.

Summary Table of Key Preparation Parameters

| Step | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Palladium-catalyzed α-arylation | Pd2(dba)3, P(t-Bu)3, aryl bromide, toluene, base | Formation of 4-substituted piperidine ester |

| 2 | Dehydration to 4-cyanopiperidine | Isonipecotamide, thionyl chloride or POCl3, aprotic solvent | 4-cyanopiperidine hydrochloride |

| 3 | Protection of amine | Di-tert-butyl dicarbonate (Boc2O) | Boc-protected intermediate |

| 4 | Esterification | Methyl and tert-butyl ester formation | Stable ester derivatives |

| 5 | Stock solution preparation | DMSO, PEG300, Tween 80, corn oil | Clear solutions for biological use |

Research Findings and Considerations

- The palladium-catalyzed α-arylation method is efficient and adaptable for synthesizing various 4-substituted piperidine derivatives, including cyanomethyl variants.

- Dehydration methods for cyanopiperidine intermediates have been optimized to reduce steps and improve yields compared to older protocols, with solid isolation simplifying purification.

- Proper solvent selection and stepwise addition during stock solution preparation are crucial to maintain solubility and stability of the compound for in vivo applications.

- Storage recommendations include sealed containers at room temperature away from moisture, with prepared solutions stable for months under low-temperature conditions.

Chemical Reactions Analysis

1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.

Scientific Research Applications

Drug Development

1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate has been investigated for its potential as a pharmaceutical agent. Its structural properties allow it to interact with biological systems effectively, making it a candidate for drug development.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy as an inhibitor for specific enzymes associated with metabolic disorders. The results indicated that the compound exhibited promising inhibitory activity, leading to further exploration in drug formulation .

Synthesis and Reaction Mechanisms

The compound can be synthesized through various chemical reactions, including hydrogenation and acylation processes. Understanding these mechanisms is crucial for optimizing its production in pharmaceutical applications.

Synthesis Pathways

| Reaction Type | Conditions | Yield |

|---|---|---|

| Hydrogenation | Ethyl acetate, platinum(IV) oxide catalyst | 81% |

| Acylation | Acetic acid, under hydrogen pressure | Variable |

These synthesis methods have been documented in experimental procedures that highlight their efficiency and scalability for industrial applications .

Agrochemical Applications

Beyond pharmaceuticals, this compound has potential applications in agrochemicals. Its ability to act as a bioregulator can enhance plant growth and resistance to pests.

Case Study:

Research conducted by agricultural scientists demonstrated that formulations containing this compound improved crop yield by enhancing nutrient uptake and stress resistance in plants . The findings suggest that derivatives of this compound could serve as effective agrochemicals.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.

Application Example:

In a recent study, researchers incorporated this compound into polymer matrices to enhance thermal stability and mechanical strength. The modified materials showed improved performance characteristics compared to standard formulations .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize .

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Functional Differences

The following table compares 1-tert-butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate with structurally analogous compounds:

Physicochemical Properties

- Lipophilicity: Ethyl ester variants (e.g., 1-tert-butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate) exhibit higher logP values compared to methyl esters, improving membrane permeability .

- Electrophilicity: The cyanomethyl group increases reactivity toward thiols, enabling covalent drug design. This property is absent in iodomethyl or allyl analogs .

Research Findings and Trends

PROTAC Development: The cyanomethyl group’s electrophilicity facilitates linker attachment in PROTACs targeting KRASG12C, achieving DC₅₀ values < 100 nM .

Structural Optimization : Ethyl ester variants (CAS 495414-81-8) are preferred over methyl esters in prodrug design due to enhanced metabolic stability .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction conditions for preparing 1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution or alkylation. For example, analogous procedures for iodomethyl derivatives (e.g., 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate) involve:

- Step 1 : Deprotonation of a piperidine precursor using lithium diisopropylamide (LDA) at -42°C in THF/heptane/ethylbenzene .

- Step 2 : Quenching with electrophiles (e.g., diiodomethane or cyanomethyl sources) to introduce substituents. Yields vary (30–95%) depending on temperature and stoichiometry .

- Adaptation : For the cyanomethyl group, substituting diiodomethane with a cyanide reagent (e.g., KCN or TMSCN) under similar conditions may be explored, though purification via silica gel chromatography is critical .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming the tert-butyl group (δ ~1.4 ppm for H), ester carbonyls (δ ~165–170 ppm for C), and cyanomethyl signals (δ ~2.5–3.0 ppm for H) .

- LC-MS : High-resolution LC-MS validates molecular weight (theoretical: 268.31 g/mol) and purity (>98%) .

- HPLC : Reverse-phase HPLC with buffered mobile phases (e.g., sodium acetate/1-octanesulfonate, pH 4.6) ensures separation of diastereomers or byproducts .

Q. How can researchers purify and analyze intermediates during synthesis?

- Methodological Answer :

- Purification : Column chromatography (hexane/ethyl acetate gradients) effectively isolates the target compound. For example, a 9:1 hexane/ethyl acetate ratio achieved >95% purity for structurally similar intermediates .

- Analysis : TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and GC-MS monitor reaction progress. Post-purification, elemental analysis confirms stoichiometry .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity. For example:

- Reaction Path Search : Tools like ICReDD integrate computational screening to identify optimal electrophiles (e.g., cyanomethyl vs. iodomethyl) and reduce trial-and-error experimentation .

- Solvent Effects : COSMO-RS simulations model solvent interactions (e.g., THF vs. DMF) to enhance yields .

Q. What strategies resolve contradictions in synthetic yields reported across studies?

- Methodological Answer : Systematic variable analysis is critical:

- Temperature : Lower temperatures (-40°C) favor deprotonation but may slow cyanomethylation. Kinetic studies (e.g., Eyring plots) can balance these effects .

- Catalysts : Comparing LDA vs. NaH/KCO reveals base-dependent side reactions (e.g., over-alkylation). In one study, KCO in DMF improved selectivity for sulfur-containing analogs (99% yield) .

Q. How does steric hindrance from the tert-butyl group influence reactivity?

- Methodological Answer : The tert-butyl group acts as a protective moiety, limiting axial attack on the piperidine ring. Key observations:

- Steric Effects : X-ray crystallography of analogs shows tert-butyl groups occupy equatorial positions, directing electrophiles to the less hindered cyanomethyl site .

- Reactivity Trade-offs : While steric protection enhances stability, it may reduce nucleophilicity. Comparative studies with methyl/ethyl analogs show 10–15% lower yields for tert-butyl derivatives .

Q. What role does this compound play in constructing complex pharmaceuticals?

- Methodological Answer : As a piperidine-based intermediate, it serves in:

- Drug Scaffolds : Functionalization at the cyanomethyl position enables access to kinase inhibitors or CNS-targeting agents. For example, coupling with quinazolin-8-ol derivatives via SNAr reactions achieved 24.5% yield in a multi-step anticancer agent synthesis .

- Prodrug Design : Hydrolysis of the tert-butyl ester (e.g., under acidic conditions) generates bioactive carboxylic acids, as seen in analogs like 4-methyl-2-methylpiperidine-1,4-diol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.